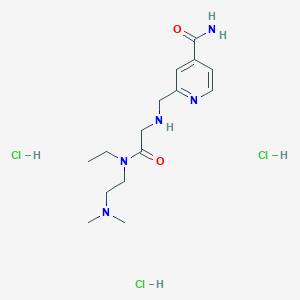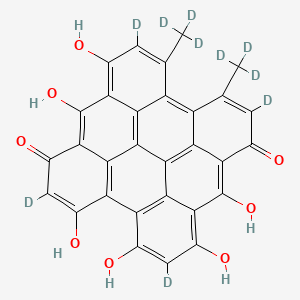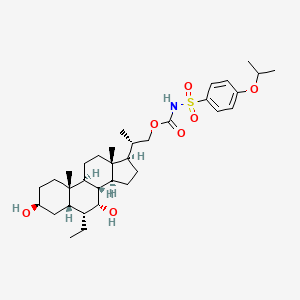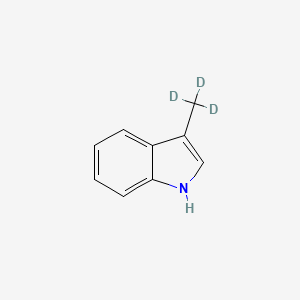
PrPSc-IN-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PrPSc-IN-1 is a fluorescent probe that binds to the misfolded protein PrPSc, which is the scrapie isoform of the prion protein. This compound inhibits the accumulation of PrPSc with an IC50 of 1.6 micromolar and exhibits anti-prion activity .
Métodos De Preparación
The synthetic routes and reaction conditions for PrPSc-IN-1 are not extensively detailed in the available literature. it is known that the compound has a molecular weight of 367.412 and a formula of C22H17N5O . The preparation method for in vivo formula involves dissolving the compound in dimethyl sulfoxide (DMSO), followed by mixing with polyethylene glycol 300 (PEG300), Tween 80, and deionized water .
Análisis De Reacciones Químicas
PrPSc-IN-1 primarily functions as an inhibitor of the accumulation of the misfolded prion protein PrPSc. The compound does not undergo typical chemical reactions such as oxidation, reduction, or substitution in its role as an inhibitor. Instead, it binds to the misfolded protein and prevents its accumulation . The major product formed from this interaction is the inhibited form of PrPSc, which does not propagate the prion disease.
Aplicaciones Científicas De Investigación
PrPSc-IN-1 has significant applications in scientific research, particularly in the study of prion diseases. It is used as a fluorescent probe to detect and inhibit the accumulation of the misfolded prion protein PrPSc . This makes it a valuable tool in the development of therapeutic strategies for prion diseases. Additionally, this compound is used in in vitro models, persistently prion-infected cell models, and prion-infected rodent models to study the mechanisms of prion propagation and to screen for potential anti-prion compounds .
Mecanismo De Acción
The mechanism of action of PrPSc-IN-1 involves binding to the misfolded prion protein PrPSc and inhibiting its accumulation. This is achieved through the interaction of the compound with the protein, which prevents the conformational change from the normal prion protein (PrPC) to the misfolded form (PrPSc) . The molecular targets of this compound are the misfolded prion proteins, and the pathways involved include the inhibition of protein aggregation and assembly .
Comparación Con Compuestos Similares
PrPSc-IN-1 is unique in its ability to bind specifically to the misfolded prion protein PrPSc and inhibit its accumulation. Similar compounds include NPR-130 and NPR-162, which also target the prion protein and inhibit its accumulation . this compound is distinguished by its fluorescent properties, which make it a valuable tool for detecting and studying prion proteins . Other compounds with anti-prion activity include various polymers and small molecules identified through in silico screening and in vitro models .
Propiedades
Fórmula molecular |
C22H17N5O |
|---|---|
Peso molecular |
367.4 g/mol |
Nombre IUPAC |
7-methoxy-N-[(E)-quinolin-4-ylmethylideneamino]pyrrolo[1,2-a]quinoxalin-4-amine |
InChI |
InChI=1S/C22H17N5O/c1-28-16-8-9-20-19(13-16)25-22(21-7-4-12-27(20)21)26-24-14-15-10-11-23-18-6-3-2-5-17(15)18/h2-14H,1H3,(H,25,26)/b24-14+ |
Clave InChI |
XNOPJZJRRJXDPO-ZVHZXABRSA-N |
SMILES isomérico |
COC1=CC2=C(C=C1)N3C=CC=C3C(=N2)N/N=C/C4=CC=NC5=CC=CC=C45 |
SMILES canónico |
COC1=CC2=C(C=C1)N3C=CC=C3C(=N2)NN=CC4=CC=NC5=CC=CC=C45 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


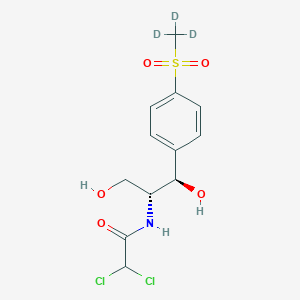
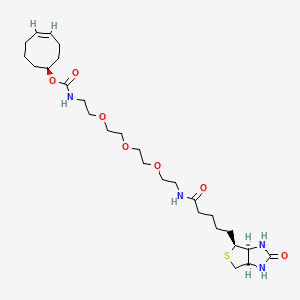
![sodium;2-[[(4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-2,2,4,4-tetradeuterio-3,7-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B12423505.png)
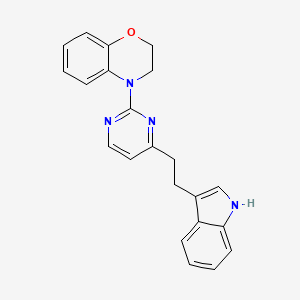
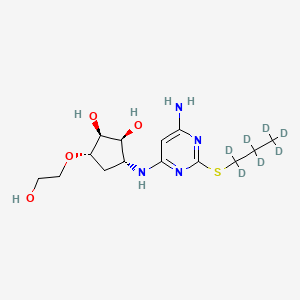
![c[Arg-Arg-Arg-Arg-Dip-Dip-Dip]](/img/structure/B12423534.png)
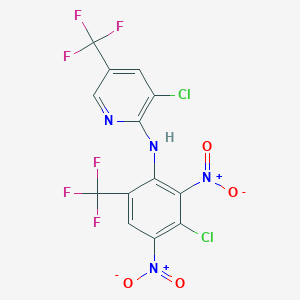
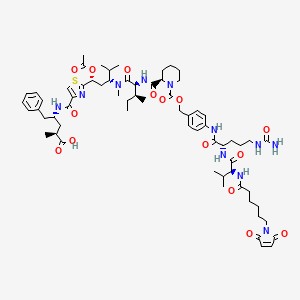
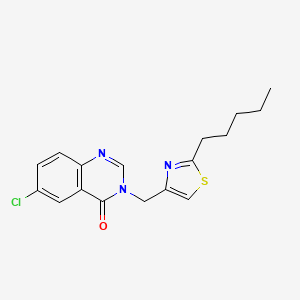
![(5Z,8Z,11Z,14Z)-N'-[(4-hydroxy-3-methoxyphenyl)methyl]icosa-5,8,11,14-tetraenehydrazide](/img/structure/B12423547.png)
